molecular formula C13H18OS B15311254 2-(Isobutylthio)-1-phenylpropan-1-one

2-(Isobutylthio)-1-phenylpropan-1-one

Cat. No.: B15311254
M. Wt: 222.35 g/mol
InChI Key: XHBNWGSJAVHLSH-UHFFFAOYSA-N
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Description

2-(Isobutylthio)-1-phenylpropan-1-one is an organic compound with a unique structure that includes a phenyl ring and an isobutylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isobutylthio)-1-phenylpropan-1-one typically involves the reaction of 1-phenylpropan-1-one with isobutylthiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Isobutylthio)-1-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(Isobutylthio)-1-phenylpropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Isobutylthio)-1-phenylpropan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylthio)-1-phenylpropan-1-one
  • 2-(Ethylthio)-1-phenylpropan-1-one
  • 2-(Propylthio)-1-phenylpropan-1-one

Uniqueness

2-(Isobutylthio)-1-phenylpropan-1-one is unique due to the presence of the isobutylthio group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C13H18OS

Molecular Weight

222.35 g/mol

IUPAC Name

2-(2-methylpropylsulfanyl)-1-phenylpropan-1-one

InChI

InChI=1S/C13H18OS/c1-10(2)9-15-11(3)13(14)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3

InChI Key

XHBNWGSJAVHLSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSC(C)C(=O)C1=CC=CC=C1

Origin of Product

United States

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